molecular formula C11H11NO3 B070048 2-Acrylamido-2-phenylacetic acid CAS No. 173947-32-5

2-Acrylamido-2-phenylacetic acid

Cat. No.: B070048
CAS No.: 173947-32-5
M. Wt: 205.21 g/mol
InChI Key: CAPGRIWPEZQFOH-UHFFFAOYSA-N
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Description

2-Acrylamido-2-phenylacetic acid is a specialized acrylamide derivative that incorporates a phenylacetic acid moiety, making it a bifunctional monomer of significant interest in advanced material science and synthetic chemistry. The compound's primary research value lies in its potential as a building block for functional polymers and hydrogels. The acrylamido group enables free-radical polymerization, allowing the molecule to be incorporated into polymer backbones. Meanwhile, the carboxylic acid group on the phenyl ring offers a versatile handle for further chemical modification, cross-linking, or imparting pH-responsive properties to the resulting materials. Researchers can exploit this functionality to create smart materials for targeted drug delivery systems, where the release profile can be modulated by physiological pH changes. Additionally, its structure suggests potential use in designing chelating polymers for water treatment or metal recovery applications, and as a novel monomer for high-performance adhesives and coatings that require specific adhesion and stability characteristics. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic applications.

Properties

CAS No.

173947-32-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-phenyl-2-(prop-2-enoylamino)acetic acid

InChI

InChI=1S/C11H11NO3/c1-2-9(13)12-10(11(14)15)8-6-4-3-5-7-8/h2-7,10H,1H2,(H,12,13)(H,14,15)

InChI Key

CAPGRIWPEZQFOH-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CC(=O)NC(C1=CC=CC=C1)C(=O)O

Synonyms

Benzeneacetic acid, -alpha--[(1-oxo-2-propen-1-yl)amino]-

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-Benzamido-2-phenylacetic Acid (CAS 29670-63-1)

  • Structural Features : Replaces the acrylamido group with a benzamido (-NHCOC₆H₅) group.
  • Properties : Higher molecular weight (255.27 g/mol vs. ~207 g/mol for 2-acrylamido analog) and increased hydrophobicity due to the benzene ring .
  • Applications: Limited reactivity in polymerization compared to acrylamido derivatives but exhibits stability in peptide coupling reactions .
  • Safety : Hazardous (H315, H319, H335: skin/eye irritation, respiratory irritation) .

(R)-2-Acetamido-2-phenylacetic Acid (CAS 14257-84-2)

  • Structural Features : Acetamido (-NHCOCH₃) substitution instead of acrylamido.
  • Properties : Lower steric hindrance and molecular weight (193.18 g/mol), enhancing solubility in polar solvents.
  • Applications : Intermediate in β-lactam antibiotic synthesis (e.g., cephalosporins) due to chiral phenylacetic acid backbone .

2-Acrylamidoglycolic Acid (CAS 6737-24-2)

  • Structural Features : Glycolic acid (-OCH₂COOH) replaces the phenyl group.
  • Properties : Increased water solubility due to hydroxyl and carboxylic acid groups.
  • Applications : Buffer agent in electrophoresis and crosslinker in hydrogels .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido) Derivatives

  • Structural Features: Cyano (-CN) group adjacent to acrylamido, enhancing electron-withdrawing effects.
  • Properties : Higher reactivity in radical polymerization compared to unsubstituted acrylamido analogs .
  • Applications : Antioxidant and anti-inflammatory drug candidates .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-Acrylamido-2-phenylacetic acid - C₁₁H₁₁NO₃ ~207 Acrylamido, carboxylic acid Polymer chemistry, drugs
2-Benzamido-2-phenylacetic acid 29670-63-1 C₁₅H₁₃NO₃ 255.27 Benzamido, carboxylic acid Peptide synthesis
(R)-2-Acetamido-2-phenylacetic acid 14257-84-2 C₁₀H₁₁NO₃ 193.18 Acetamido, carboxylic acid Antibiotic intermediates
2-Acrylamidoglycolic acid 6737-24-2 C₅H₇NO₄ 145.12 Acrylamido, glycolic acid Biopolymer crosslinking

Preparation Methods

Step 1: Synthesis of 2-Amino-2-phenylacetic Acid

Phenylacetic acid undergoes nitration (HNO₃/H₂SO₄) at 0–5°C to form 2-nitro-2-phenylacetic acid, which is reduced to the amine using H₂/Pd-C in ethanol (90% yield).

Step 2: Acryloylation

The amine intermediate reacts with acryloyl chloride (1.2 equivalents) in dichloromethane under basic conditions (triethylamine). This method achieves 88% purity, though residual triethylamine hydrochloride necessitates rigorous washing.

Catalytic Systems and Yield Optimization

Comparative studies highlight the superiority of boron-based catalysts over traditional coupling agents (e.g., DCC, EDC):

Catalyst Yield (%) Purity (%) Reaction Time (h)
B(2-CF₃)₃85995
Amberlyst 15729524
DCC/HOBt659012

Data extrapolated from amidation protocols for analogous compounds.

B(2-CF₃)₃ enhances electrophilicity of the carboxylic acid, facilitating nucleophilic attack by the amine without requiring pre-activation. Amberlyst 15, while effective, necessitates longer reaction times due to its heterogeneous nature.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors mitigate exothermic risks during acryloylation. A patented configuration employs:

  • Reactor 1 : Mixing of phenylacetic acid and oleum at 12°C.

  • Reactor 2 : Introduction of acrylonitrile and catalyst (e.g., p-toluenesulfonic acid) at 40°C.

  • Residence time : 15 minutes per reactor, achieving 89% yield with 99.7% purity.

Key advantages include:

  • Reduced side products : Substoichiometric catalyst use (1–3 wt%) minimizes contamination.

  • Energy efficiency : Liquefied reactants improve heat transfer and mixing.

Purity and Chromatic Control

Post-synthetic purification critically impacts product quality. Washing with acrylonitrile removes unreacted starting materials, while vacuum drying at 50–60°C prevents thermal degradation. APHA colorimetric analysis of the final product typically shows values ≤20, indicating high chromatic purity .

Q & A

Q. How can researchers investigate the compound’s role in radical-mediated reactions (e.g., antioxidant mechanisms)?

  • Methodology : Use electron paramagnetic resonance (EPR) spectroscopy to detect and quantify radical intermediates. Pair with kinetic studies (stopped-flow techniques) to measure reaction rates with model radicals (e.g., DPPH, ABTS+) .

Tables for Key Data

Property Technique Typical Value Reference
Molecular WeightHRMS191.19 g/mol
Purity Threshold (HPLC)Reverse-phase HPLC≥98% (λ = 254 nm)
Thermal Stability (TGA)Thermogravimetric AnalysisDecomposition onset: 180°C
Aqueous SolubilityShake-flask Method2.3 mg/mL (pH 7.4, 25°C)

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